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molecular formula C10H17NOSi B3383260 4-{[(trimethylsilyl)oxy]methyl}aniline CAS No. 403613-26-3

4-{[(trimethylsilyl)oxy]methyl}aniline

Cat. No. B3383260
M. Wt: 195.33 g/mol
InChI Key: UMGGPDOEWATZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939666B2

Procedure details

To a stirred solution of 4-amino benzyl alcohol (16.0 g, 13.0 mmol, 1.0 eq) in THF (400 mL), was added triethylamine (18.9 mL, 13.6 mmol, 1.05 eq) followed by trimethylchlorosilane (17.2 mL, 13.6 mmol, 1.05 eq). The reaction mixture was stirred under a nitrogen atmosphere overnight at room temperature. THF was evaporated under vacuum and the mixture partitioned with ethyl acetate (300 mL) and water (300 mL). The organic phase was isolated and the aqueous layer re-extracted with ethyl acetate (2×100 mL). The combined organic phases were washed with brine (2×150 mL), dried (MgSO4), filtered and concentrated in vacuo. The product was obtained as a yellow oil (24.0 g, 95% yield) and used in stage 4 without further purification.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:17][Si:18]([CH3:21])([CH3:20])Cl>C1COCC1>[CH3:17][Si:18]([CH3:21])([CH3:20])[O:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([NH2:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
NC1=CC=C(CO)C=C1
Name
Quantity
18.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.2 mL
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a nitrogen atmosphere overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the mixture partitioned with ethyl acetate (300 mL) and water (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer re-extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C[Si](OCC1=CC=C(C=C1)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 945.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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